molecular formula C15H16ClN3O B3730561 4-(2-chlorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(2-chlorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B3730561
M. Wt: 289.76 g/mol
InChI Key: CIAADBSVNFYOOQ-UHFFFAOYSA-N
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Description

The compound “4-(2-chlorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a complex organic molecule. Unfortunately, there’s limited specific information available about this exact compound .


Chemical Reactions Analysis

The chemical reactions involving “4-(2-chlorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more . Unfortunately, the specific physical and chemical properties of “4-(2-chlorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” are not provided in the available resources.

Scientific Research Applications

Anticancer Activity

The pyrazolo[3,4-b]pyridine scaffold has demonstrated promising anticancer potential. Specifically, derivatives like 4-(2-chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine and 4-indazolyl-N-phenylpyrimidin-2-amines have shown activity against various cancer cell lines, including NCI 60, HCT-116, and MCF-7 . Researchers are exploring the mechanisms underlying this activity and optimizing these compounds for targeted therapies.

Antidiabetic Properties

Compounds derived from the same family have been investigated for their ability to reduce blood glucose levels. These molecules may find applications in managing disorders related to elevated plasma glucose, such as type 1 diabetes, diabetic dyslipidemia, and insulin resistance . Further studies are needed to elucidate their precise mechanisms and potential clinical use.

Optical Properties

Organic molecules with pyrazolo[3,4-b]pyridine cores have been explored for their electronic and optical properties. These compounds show promise in applications like optical switching, optical logic, memory devices, and signal processing . Researchers are keen on fine-tuning their structures to enhance these properties further.

Antiviral Agents

Given the success of N-heterocyclic compounds against HIV-1, novel pyrazolo[3,4-b]pyridine derivatives are being synthesized. Examples include 6-benzyl-1-(ethoxymethyl)-5-isopropyl pyrimidine-2,4-dione (MKC-442) and 6-benzyl-1-(benzyloxymethyl)-5-isopropylpyrimidine-2,4-dione (TNK-651) , which exhibit potent antiviral activity . Researchers continue to explore their efficacy against other viral infections.

Drug Design and Medicinal Chemistry

The pyrazolo[3,4-b]pyridine scaffold serves as a valuable building block in drug design. Researchers manipulate its structure to create novel compounds with specific pharmacological activities. Understanding the structure-activity relationships of these derivatives is crucial for developing effective drugs in various therapeutic areas.

properties

IUPAC Name

4-(2-chlorophenyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-9(2)19-15-12(8-17-19)11(7-14(20)18-15)10-5-3-4-6-13(10)16/h3-6,8-9,11H,7H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAADBSVNFYOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chlorophenyl)-1-(propan-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-chlorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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4-(2-chlorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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4-(2-chlorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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4-(2-chlorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

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